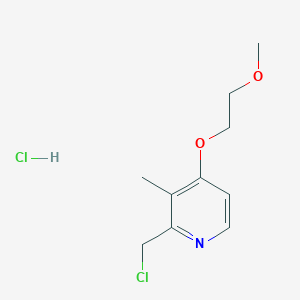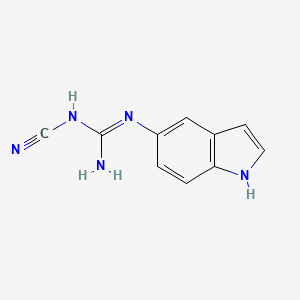
n'-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, a pyridine ring, and a sulfanyl group, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Introduction of the Pyridinylsulfanyl Group: The hydrazide is then reacted with 2-chloropyridine-2-thiol in the presence of a base such as triethylamine to introduce the pyridinylsulfanyl group.
Formation of the Isopropylidene Group: Finally, the compound is treated with acetone under acidic conditions to form the isopropylidene group.
Industrial Production Methods: In an industrial setting, the synthesis of n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the hydrazide group, potentially leading to the formation of amines or reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced pyridine derivatives.
Substitution Products: Various substituted hydrazides.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, which could be explored further for pharmaceutical applications.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide exerts its effects is largely dependent on its interaction with molecular targets. The pyridinylsulfanyl group can interact with metal ions, influencing enzyme activity or receptor binding. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by interacting with binding sites, potentially altering signal transduction pathways.
Comparación Con Compuestos Similares
2-(2-Pyridinylsulfanyl)acetohydrazide: Lacks the isopropylidene group, which may affect its reactivity and biological activity.
n’-(1-Methylethylidene)-2-(2-thiazolylsulfanyl)acetohydrazide: Contains a thiazole ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is unique due to the presence of both the pyridinylsulfanyl and isopropylidene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
Propiedades
IUPAC Name |
N-(propan-2-ylideneamino)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-8(2)12-13-9(14)7-15-10-5-3-4-6-11-10/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXDJHCPQXULGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=CC=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)



![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)
![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)


